molecular formula C7H11BrO2 B021969 Ethyl-4-bromo-3-methylbut-2-enoate CAS No. 51318-62-8

Ethyl-4-bromo-3-methylbut-2-enoate

Cat. No. B021969
CAS RN: 51318-62-8
M. Wt: 207.06 g/mol
InChI Key: JIPWHZOYUGYXFA-GQCTYLIASA-N
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Description

Ethyl-4-bromo-3-methylbut-2-enoate, also known as EMBMB, is a synthetic organic compound with a variety of applications in scientific research. It is a colorless liquid with a boiling point of 145-146°C, and a melting point of -25°C. It is soluble in water and has a molecular weight of 215.2 g/mol. EMBMB has a wide range of applications in research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

  • Regio- and Stereoselective Addition : Ethyl 3-aminobut-2-enoates can selectively add to 2-substituted 3-nitro-2H-chromenes, producing specific trisubstituted chromanes with diverse stereochemistry (Korotaev et al., 2013).

  • Synthesis of Methyl 3-bromomethylbut-3-enoate : This compound can be synthesized from ethyl 3,3-diethoxypropionate and is used in the production of isotretinoin, a medication used for acne treatment, by reacting with aldehydes and tributylchlorostannane (Mineeva & Kulinkovich, 2008).

  • Photochemical Bromination : Photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide leads to the formation of 4-bromo-2-methylbut-2-en-4-olide, an important intermediate for further chemical synthesis (Ishii et al., 1985).

  • Reformatsky Reaction : The Reformatsky reaction of methyl Z- and E-4-bromo-3-methylbut-2-enoate with β-cyclocitral produces specific lactone compounds, demonstrating its application in stereoselective synthesis (Gedye et al., 1975).

  • Enantioselective Hydrogenation : Ethyl 2-oxo-4-arylbut-3-enoate, a related compound, can undergo highly enantioselective hydrogenation to form ethyl 2-hydroxy-4-arylbutyrate, demonstrating the compound's utility in stereoselective synthesis (Meng et al., 2008).

properties

IUPAC Name

ethyl (E)-4-bromo-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPWHZOYUGYXFA-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The olefins 66 can also be prepared by reacting the corresponding substituted phenols with ethyl 4-bromo-3-methyl-2-butenate in the presence of potassium carbonate and small amount of 18-crown-ether in methylene chloride. The starting material ethyl 4-bromo-3-methylbutenate has been obtained from the reaction of ethyl 3,3-dimethylacrylate with N-bromosuccinimide (NBS) as follows: to 20 g of ethyl 3,3-dimethylacrylate in 250 ml of carbon tetrachloride, 30 g of N-bromosuccinimide (NBS) and 0.01 g of azobisisobutyronitrile were added. The mixture was refluxed for 3 hours. Succinimide was removed by filtration and the filtrate was washed with chloroform. The combined organic layers were washed sequentially with saturated sodium sulfite, saturated sodium chloride and then dried over anhydrous magnesium sulfate. Evaporation of the solvent afforded 34.4 g ethyl 4-bromo-3-methyl-2-butenate (Safaryn, J. E.; Chiarello, J.; Chen, K. M.; Joullie, M. M.; Tetrahedron, 1986, 42, 2635). The product can be further purified by silica gel flash column chromatography using ether/hexane (e.g. 1:50) as eluent, and hydrolyzed to the corresponding carboxylic acid with aqueous methanolic NaOH. ##STR12## wherein R1 =H, CF3, R or OR;
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20 g
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30 g
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250 mL
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0.01 g
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Synthesis routes and methods II

Procedure details

To ethyl 3-methyl-2-butenoate (10.0 g, 78.0 mmol) in 80 ml of carbon tetrachloride heated under gentle reflux is added N-bromosuccinimide (15.0 g, 84.0 mmol) in portions, followed by traces of radical initiator (benzoyl peroxide, ca. 0.2 g, and AIBN, ca. 0.1 g) in portions over one hour. After the final addition, the mixture is heated under reflux for 30 min. The reaction mixture is cooled and filtered and the solvent is removed by rotoevaporation to give ethyl 4-bromo-3-methyl-2-butenoate.
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10 g
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80 mL
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15 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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